molecular formula C18H12N2O3 B2586358 7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one CAS No. 2413904-63-7

7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one

Cat. No.: B2586358
CAS No.: 2413904-63-7
M. Wt: 304.305
InChI Key: FTAVHXLXYQWYLN-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a chromen-4-one core with a hydroxy group at position 7 and an imidazol-1-ylphenyl group at position 2.

Mechanism of Action

Mode of Action

It is known that many coumarin derivatives have significant biological activity, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities . The specific interactions between 7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Many coumarin derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities

Result of Action

Given the known biological activities of many coumarin derivatives , it is plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where a phenol reacts with a β-ketoester in the presence of an acid catalyst to form the chromen-4-one core. The hydroxy group at position 7 can be introduced through selective hydroxylation reactions. The imidazol-1-ylphenyl group can be attached via a nucleophilic substitution reaction using appropriate imidazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one is unique due to the specific combination of the hydroxy group at position 7 and the imidazol-1-ylphenyl group at position 2. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

7-hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-14-5-6-15-16(22)10-17(23-18(15)9-14)12-1-3-13(4-2-12)20-8-7-19-11-20/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAVHXLXYQWYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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